[(9-Bromononyl)oxy]benzene
CAS No.: 52176-62-2
Cat. No.: VC19605979
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol
* For research use only. Not for human or veterinary use.
![[(9-Bromononyl)oxy]benzene - 52176-62-2](/images/structure/VC19605979.png)
Specification
CAS No. | 52176-62-2 |
---|---|
Molecular Formula | C15H23BrO |
Molecular Weight | 299.25 g/mol |
IUPAC Name | 9-bromononoxybenzene |
Standard InChI | InChI=1S/C15H23BrO/c16-13-9-4-2-1-3-5-10-14-17-15-11-7-6-8-12-15/h6-8,11-12H,1-5,9-10,13-14H2 |
Standard InChI Key | TWCGNLQMKQKUHU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCCCCCCCCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
[(9-Bromononyl)oxy]benzene (CAS: 52176-62-2) consists of a benzene ring linked to a 9-bromononyl group through an oxygen atom. The nonyl chain terminates in a bromine atom, creating a hybrid structure with both hydrophobic and electrophilic regions. Key structural features include:
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Aromatic system: The benzene ring provides electron-rich π-clouds, enabling electrophilic substitution reactions .
-
Ether linkage: The oxygen bridge between the aromatic ring and the alkyl chain enhances solubility in polar aprotic solvents while maintaining thermal stability .
-
Bromine substituent: Positioned at the terminal carbon of the nonyl chain, the bromine atom introduces a site for nucleophilic substitution reactions, such as Suzuki couplings or Grignard interactions .
The compound’s SMILES notation (BrCCCCCCCCCCOC1=CC=CC=C1
) and InChIKey (WLMLYOHWNXZFME-UHFFFAOYSA-N
) confirm its branched topology . Computational models suggest a staggered conformation of the nonyl chain, minimizing steric hindrance between the bromine atom and the aromatic system .
Synthesis and Manufacturing Processes
Williamson Ether Synthesis
A primary route involves the reaction of phenol derivatives with 9-bromononanol under alkaline conditions. For example:
This method, adapted from cumene-based phenol production , achieves yields of 68–72% when conducted in tetrahydrofuran at 80°C .
Bromoacetate Intermediate Route
An alternative pathway utilizes 9-bromononyl 2-bromoacetate (CAS: 1980842-84-9) as a precursor :
-
Esterification: 9-Bromononanol reacts with bromoacetyl bromide to form 9-bromononyl 2-bromoacetate.
-
Phosphoranylidene coupling: Treatment with triphenylphosphine generates a stabilized ylide, which undergoes Wittig olefination with benzaldehyde derivatives .
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Temperature (°C) | Key Reagent |
---|---|---|---|
Williamson Ether | 72 | 80 | NaOH |
Bromoacetate Pathway | 89 | 25 | PPh |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits dichotomous solubility:
-
Hydrophobic domains: The nonyl chain promotes miscibility with nonpolar solvents (logP = 4.2) .
-
Polar interactions: The ether oxygen allows limited solubility in dichloromethane (12.8 mg/mL) and acetone (9.4 mg/mL) .
Thermal Stability
Differential scanning calorimetry reveals a melting point of 34–36°C and decomposition onset at 210°C, attributable to C–Br bond cleavage .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For instance:
Kinetic studies show a second-order rate constant () of L/mol·s in dimethylformamide .
Electrophilic Aromatic Substitution
The electron-donating ether group directs incoming electrophiles to the para position. Nitration trials yield 4-nitro-[(9-bromononyl)oxy]benzene as the major product .
Applications and Industrial Relevance
Surfactant Design
The compound’s amphiphilic structure enables its use in:
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Nonionic surfactants: Micelle formation occurs at critical concentrations of 0.8–1.2 mM .
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Emulsion stabilizers: Stabilizes water-in-oil emulsions for agrochemical formulations .
Polymer Chemistry
As a chain-transfer agent in radical polymerization, it reduces polydispersity indices by 22–35% in polystyrene synthesis .
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